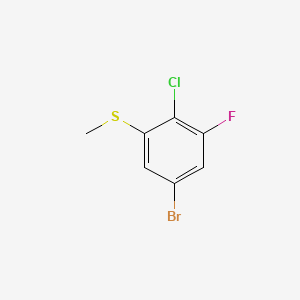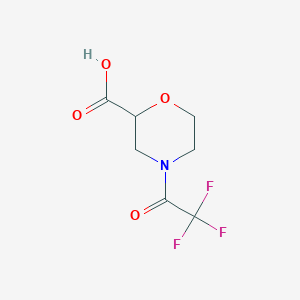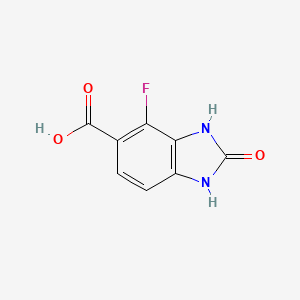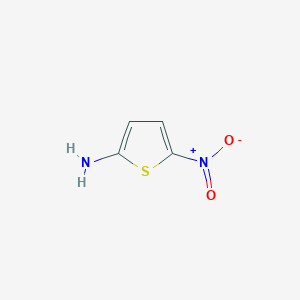![molecular formula C7H12O3 B13497574 {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,6-Dioxabicyclo[321]octan-1-yl}methanol is a bicyclic acetal compound with a unique structure that includes two oxygen atoms in a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a cyclization reaction to form the bicyclic acetal structure . Another method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific chemical reactions, such as ring-opening polymerization, which can lead to the formation of polymers with unique properties . Additionally, the presence of oxygen atoms in the ring system can facilitate interactions with other molecules, enhancing its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
8-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring, which alters its chemical properties and reactivity.
Uniqueness
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is unique due to its specific arrangement of oxygen atoms in the bicyclic ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-7-3-6(9-5-7)1-2-10-7/h6,8H,1-5H2 |
InChI Key |
YVLHPTLEOXZMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)



![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)



![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
